molecular formula C13H13ClN2O3 B11748430 N-Acetyl-6-chlorotryptophan

N-Acetyl-6-chlorotryptophan

Cat. No.: B11748430
M. Wt: 280.70 g/mol
InChI Key: LCLMWFCLWYOLIO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl 6-Chlorotryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl 6-Chlorotryptophan can be synthesized through the condensation of 6-chloroindole with racemic N-acetylserine, followed by enzymatic hydrolysis with L-aminoacylase . Another method involves the acylation of an activated amino acid derived from serine in situ, coupled with an enzymatic resolution step to furnish enantiopure analogues .

Industrial Production Methods

While specific industrial production methods for N-Acetyl 6-Chlorotryptophan are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions and enzymatic hydrolysis, which can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl 6-Chlorotryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted analogues .

Scientific Research Applications

Biological Applications

1. Antiviral and Anticancer Research

N-Acetyl-6-chlorotryptophan has been investigated for its antiviral and anticancer properties. Studies have shown that it can act as a precursor for several bioactive compounds, influencing various biological pathways, including neurotransmitter systems and exhibiting antioxidant properties . In particular, modifications to the tryptophan structure have led to enhanced binding affinities in therapeutic applications targeting cancer pathways, such as those involving Mdm2 and Mdm4 proteins, which are crucial regulators of p53 function .

2. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects. It has been studied in relation to conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic candidate in neurological research .

3. Anti-inflammatory Properties

Preclinical studies have suggested that this compound exhibits anti-inflammatory effects. In animal models, it has shown promise in reducing inflammation markers associated with conditions like induced arthritis, highlighting its potential for therapeutic use in inflammatory diseases.

Case Study 1: Cancer Treatment

  • Objective : Evaluate anticancer effects in breast cancer models.
  • Findings : this compound demonstrated significant apoptosis induction in cancer cells while sparing normal cells, indicating its potential as an effective anticancer agent.

Case Study 2: Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Findings : The compound effectively inhibited growth in multi-drug resistant bacterial strains, suggesting its utility in developing new antimicrobial therapies.

Summary Table of Applications

Application AreaDescriptionKey Findings
Chemistry Building block for complex moleculesUsed in synthesis and reaction mechanism studies
Biology Antiviral and anticancer propertiesInfluences biological pathways; antioxidant effects
Neuroprotection Potential treatment for neurodegenerative diseasesModulates neurotransmitter systems
Anti-inflammation Reduces inflammation markersSignificant reduction in paw swelling in models
Antimicrobial Efficacy against resistant bacterial strainsEffective inhibition of multi-drug resistant strains

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-Acetyl-6-chlorotryptophan (NACT) is a synthetic derivative of the amino acid L-tryptophan, characterized by the presence of a chlorine atom at the sixth position of the indole ring and an acetyl group at the amino terminus. This modification enhances its pharmacological properties compared to its parent compound, making it a subject of interest in various biological and medicinal studies.

Structural Characteristics

NACT has a molecular formula of C₁₃H₁₃ClN₂O₃ and a molecular weight of 280.71 g/mol. The unique halogenation and acetylation patterns influence its reactivity and biological activity, distinguishing it from other tryptophan derivatives.

Compound Name Structural Features Unique Properties
N-Acetyl L-tryptophanAcetyl group on L-tryptophanCommonly used in dietary supplements
6-Chloro-L-tryptophanChlorine at position 6Bioactive precursor; less studied than N-acetyl derivative
N-Acetyl 5-chlorotryptophanChlorine at position 5Different biological activities
N-Acetyl D-tryptophanAcetyl group on D-tryptophanEnantiomer with distinct pharmacological effects

NACT acts primarily as a serotonin precursor , influencing neurotransmitter systems. It inhibits tryptophan hydroxylase, the enzyme responsible for converting tryptophan to serotonin, which can potentially modulate mood and cognitive functions. Additionally, it has been shown to exhibit antioxidant properties , contributing to its neuroprotective effects.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Neuroprotective Effects : Studies have shown that NACT can protect neuronal cells from damage induced by stressors such as corticosterone, which is linked to neurodegenerative conditions . For example, it has been evaluated in PC12 cell injury models, demonstrating significant protective effects.
  • Anti-inflammatory Properties : NACT has been reported to inhibit nitric oxide production in macrophage cell lines, indicating potential applications in treating inflammatory diseases . Its IC50 value for inhibiting nitric oxide production was found to be 11.48 ± 1.23 µM.
  • Anticancer Potential : The compound's ability to modulate cellular pathways suggests it could be explored for anticancer therapies. Preliminary studies indicate that it may affect cancer cell proliferation and induce apoptosis in certain cancer types.
  • Metabolic Regulation : NACT has been investigated for its role in enhancing insulin secretion and regulating glucose metabolism in pancreatic beta cells, making it a candidate for diabetes treatment.

Neuroprotective Study

A study conducted on PC12 cells demonstrated that NACT significantly reduced cell injury caused by corticosterone exposure. The mechanism involved modulation of oxidative stress pathways, highlighting its potential as a neuroprotective agent against stress-induced neuronal damage.

Anti-inflammatory Research

In vitro experiments using RAW 264.7 macrophage cells revealed that NACT effectively inhibited lipopolysaccharide-induced nitric oxide production, suggesting its utility in managing inflammatory responses.

Anticancer Investigations

Research into the anticancer properties of NACT showed promising results in various cancer cell lines, with evidence pointing towards its role in apoptosis induction through specific biochemical pathways.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

(2S)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1

InChI Key

LCLMWFCLWYOLIO-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.